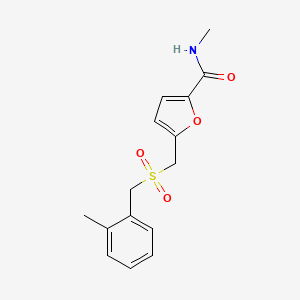

N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a sulfonyl group, and a carboxamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the furan derivative in the presence of a base such as pyridine.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the sulfonylated furan with an amine, such as methylamine, under mild heating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. Key steps would include:

Continuous Sulfonylation: Using a flow reactor to maintain precise control over reaction conditions.

Automated Purification: Employing techniques such as crystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding sulfide compounds.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic organic compound with a complex structure that includes a furan ring, a carboxamide group, and sulfonyl and benzyl substituents. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and materials science. Below is a detailed exploration of its applications, supported by data tables and case studies.

- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.

- Carboxamide Group : Enhances solubility and biological activity.

- Sulfonyl Group : Potentially increases interaction with biological targets.

Medicinal Chemistry

This compound has shown promise in several medicinal applications:

- Enzyme Inhibition : The compound may inhibit enzymes such as tyrosinase, which is significant in regulating melanin production. Studies indicate that it exhibits potent inhibition of mushroom tyrosinase, suggesting potential applications in skin-lightening products and treatments for hyperpigmentation .

- Receptor Modulation : It may interact with various receptors, influencing physiological responses related to inflammation and cancer progression. This interaction could lead to the development of new therapeutic agents targeting these pathways.

Organic Synthesis

Due to its functional groups, this compound serves as a versatile building block in organic synthesis:

- Intermediate in Synthesis : It can be used to synthesize more complex organic molecules by participating in various chemical reactions, including oxidation and substitution reactions.

Materials Science

The compound's unique structural features allow for potential applications in developing new materials:

- Polymer Chemistry : It can act as an intermediate for creating polymers with specific properties, potentially leading to innovative materials with applications in coatings, adhesives, and other industrial uses.

Case Study 1: Melanogenesis Inhibition

A study investigated the anti-melanogenic effects of this compound. Results indicated that treatment with this compound significantly reduced melanin production compared to controls, highlighting its potential use in cosmetic formulations aimed at skin whitening.

Case Study 2: Antimicrobial Activity

While primarily studied for its enzyme inhibition properties, related compounds have demonstrated antimicrobial activity. Research suggests that derivatives of this compound could inhibit quorum sensing in pathogenic bacteria, indicating potential for further exploration in antimicrobial therapy .

Mécanisme D'action

The mechanism by which N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-methyl-5-(((2-chlorobenzyl)sulfonyl)methyl)furan-2-carboxamide

- N-methyl-5-(((2-methoxybenzyl)sulfonyl)methyl)furan-2-carboxamide

- N-methyl-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide

Uniqueness

N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to its analogs.

Activité Biologique

N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : The furan ring is synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

- Introduction of the Sulfonyl Group : This is achieved via sulfonylation, where a sulfonyl chloride reacts with the furan derivative in the presence of a base such as pyridine.

- Carboxamide Formation : The final step involves reacting the sulfonylated furan with an amine (e.g., methylamine) under mild heating conditions.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function.

- Binding Affinity : The furan ring may participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar furan structures have shown significant growth inhibition against various cancer cell lines, including leukemia and solid tumors. A study demonstrated that these compounds could inhibit the NF-κB pathway, which is crucial for cell survival and proliferation in cancer cells .

Case Study 1: Anticancer Efficacy

A series of furan derivatives were evaluated for their cytotoxic effects against a panel of 60 human cancer cell lines. The results showed that certain derivatives exhibited over 60% growth inhibition at a concentration of 10−5M. Further dose-response studies revealed effective half-maximal inhibitory concentrations (EC50) in the nanomolar range for several compounds .

Case Study 2: Mechanistic Insights

In another study focusing on related compounds, it was found that they could inhibit IKKβ-mediated phosphorylation of the IκB/p65p50 complex, preventing nuclear translocation of NF-κB. This mechanism leads to down-regulation of anti-apoptotic genes, promoting apoptosis in cancer cells .

Potential Therapeutic Applications

Given its structural features and biological activity, this compound is being investigated for several therapeutic applications:

- Cancer Treatment : As an inhibitor of key signaling pathways involved in tumor growth and survival.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains, although further research is needed to confirm these effects .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

N-methyl-5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-11-5-3-4-6-12(11)9-21(18,19)10-13-7-8-14(20-13)15(17)16-2/h3-8H,9-10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHKIAKYZFPXSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.